molecular formula C16H17N5 B12519312 Pyridine, 2,2'-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis- CAS No. 774609-09-5

Pyridine, 2,2'-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis-

Cat. No.: B12519312
CAS No.: 774609-09-5
M. Wt: 279.34 g/mol
InChI Key: IUILKVXKAUNIDP-UHFFFAOYSA-N
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Description

Pyridine, 2,2’-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis- is a heterocyclic compound that combines the structural features of pyridine and triazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2,2’-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis- typically involves the reaction of 2-methylpropyl-substituted triazole with pyridine derivatives. One common method includes the use of 2-pycolyllithium and isopropyl bromide in the presence of liquid ammonia and potassium metal . Another approach involves the reaction of 2-methyl pyridine with isopropyl bromide under similar conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2,2’-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkyl halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Pyridine, 2,2’-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 2,2’-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 2,2’-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis- is unique due to its combination of pyridine and triazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

774609-09-5

Molecular Formula

C16H17N5

Molecular Weight

279.34 g/mol

IUPAC Name

2-[4-(2-methylpropyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C16H17N5/c1-12(2)11-21-15(13-7-3-5-9-17-13)19-20-16(21)14-8-4-6-10-18-14/h3-10,12H,11H2,1-2H3

InChI Key

IUILKVXKAUNIDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=NN=C1C2=CC=CC=N2)C3=CC=CC=N3

Origin of Product

United States

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